molecular formula C16H18N2O3S B5730187 N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5730187
M. Wt: 318.4 g/mol
InChI Key: FOAVLGAORANRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves complex reactions, utilizing a variety of starting materials and catalysts to achieve the desired product. For example, the synthesis of related sulfonamide derivatives has been explored through reactions involving chloromethyl styrene with sodium phenyl sulfone in the presence of phase transfer catalysts like 18-crown-6, demonstrating the intricate methods employed in synthesizing these compounds (Abu-Abdoun, 2023).

Molecular Structure Analysis

Detailed structural characterization of sulfonamide derivatives, including spectroscopic and quantum chemical methods, provides insights into their molecular configurations. Studies utilizing techniques such as FT-IR, 1H 13C NMR, and UV-Vis spectroscopies, coupled with density functional theory (DFT) calculations, have revealed precise molecular geometries, vibrational wavenumbers, and electronic absorption spectra, highlighting the compound's complex structure (Eren et al., 2018).

Chemical Reactions and Properties

Sulfonamide derivatives engage in a variety of chemical reactions, exhibiting properties that make them valuable for further chemical modifications and applications. For instance, the (phenylsulfonyl)methylation of electron-rich heteroarenes has been achieved under mild conditions, showcasing the compound's reactivity and potential for creating diverse molecular entities (Liu & Li, 2016).

properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-7-9-14(10-8-13)11-18(12-16(17)19)22(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAVLGAORANRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.